molecular formula C13H24O2 B13638999 2-Methyldodecane-3,5-dione

2-Methyldodecane-3,5-dione

Cat. No.: B13638999
M. Wt: 212.33 g/mol
InChI Key: NJASAPXPNQBGNA-UHFFFAOYSA-N
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Description

2-Methyldodecane-3,5-dione is a linear diketone compound characterized by a 12-carbon backbone (dodecane) with methyl substitution at the second carbon and ketone groups at the third and fifth positions. Its structure distinguishes it from cyclic diketones such as piperazine-2,5-dione derivatives (e.g., albonoursin) and oxazolidinediones (e.g., vinclozolin).

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-methyldodecane-3,5-dione

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-12(14)10-13(15)11(2)3/h11H,4-10H2,1-3H3

InChI Key

NJASAPXPNQBGNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldodecane-3,5-dione can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodecane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl group at the 2nd position can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyldodecane-3,5-dione has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyldodecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Diketones: Piperazine-2,5-dione Derivatives

Examples: Albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6), and other diketopiperazines .

Property 2-Methyldodecane-3,5-dione Piperazine-2,5-dione Derivatives
Structure Linear alkyl chain with diketones Cyclic dipeptide (six-membered ring)
Bioactivity Not reported in evidence Antiviral (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1)
Solubility Likely higher lipophilicity Moderate polarity due to cyclic amide bonds
Synthetic Origin Presumably synthetic or microbial Marine actinomycetes (e.g., Streptomyces sp.)

Key Differences :

  • Structural Rigidity : Cyclic piperazine derivatives exhibit constrained conformations, enhancing receptor-binding specificity. The linear structure of this compound may reduce target selectivity but improve membrane permeability .
  • Bioactivity : Piperazine-2,5-diones show antiviral and anti-inflammatory properties, while this compound’s bioactivity remains unexplored in the evidence.
Agrochemical Diones: Oxazolidinediones and Imidazolidines

Examples: Procymidone, vinclozolin, and iprodione .

Property This compound Agrochemical Diones
Structure Linear alkyl diketone Heterocyclic rings (e.g., oxazolidinedione)
Application Unknown Fungicides (e.g., vinclozolin targets Botrytis)
Toxicity Not reported Known endocrine-disrupting effects
Environmental Persistence Likely lower due to linear structure High persistence in soil and water

Key Differences :

  • Functionality : Agrochemical diones often include halogen substituents (e.g., dichlorophenyl groups) for enhanced pesticidal activity, absent in this compound .
  • Ecological Impact : The linear structure of this compound may confer faster biodegradation compared to halogenated cyclic analogs.

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